molecular formula C10H9N3 B1279570 N-phenylpyrimidin-2-amine CAS No. 57356-49-7

N-phenylpyrimidin-2-amine

Cat. No. B1279570
CAS RN: 57356-49-7
M. Wt: 171.2 g/mol
InChI Key: XGXNTJHZPBRBHJ-UHFFFAOYSA-N
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Description

N-phenylpyrimidin-2-amine derivatives are a class of compounds that have garnered interest due to their diverse biological activities. These compounds have been explored for their potential anti-cancer properties, particularly against non-small cell lung carcinoma (NSCLC) cells. The synthesis of these derivatives has been achieved through various methods, including solvent-free conditions, which is advantageous for environmental and economic reasons .

Synthesis Analysis

The synthesis of 4-aryl-N-phenylpyrimidin-2-amines has been reported using a cyclocondensation reaction of N-phenylguanidine with enaminone in the presence of DBU under solvent-free conditions. This method is noted for its simplicity, short reaction times, and good yields, which is beneficial for the rapid production of these compounds . Additionally, the synthesis of related compounds, such as α-aminophosphonates derived from pyrimidine, has been achieved through a one-pot synthesis involving a three-component condensation reaction, showcasing the versatility of pyrimidine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of N-phenylpyrimidin-2-amine derivatives is characterized by the presence of a pyrimidine ring conjugated with a phenyl group. This conjugation can affect the electronic properties of the compound and potentially its biological activity. For instance, the title compound N-phenylpyridin-4-amine, which is structurally similar, forms two polymorphs with different molecular arrangements, indicating the potential for diverse molecular conformations in N-phenylpyrimidin-2-amines as well .

Chemical Reactions Analysis

N-phenylpyrimidin-2-amines can undergo various chemical reactions, including amination. For example, the reaction of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia leads to the formation of 2-amino-4-phenylpyrimidine and other related compounds. This reaction is explained by the SN(ANRORC)-mechanism, which involves nucleophilic addition, ring-opening, and ring-closure . Such reactions are crucial for the functionalization and further derivatization of the pyrimidine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylpyrimidin-2-amines are important for their potential therapeutic applications. For instance, compounds 13f and 13c demonstrated potent anti-cancer activity with low experimental logD7.4 and good solubility, which are desirable properties for drug candidates. Compounds 13b and 13d showed a balance of anti-cancer activity and selectivity, while 13g showed activity and selectivity comparable to the anti-cancer drug Doxorubicin . These properties, including solubility, lipophilicity, and cytotoxicity, are critical for the development of N-phenylpyrimidin-2-amines as therapeutic agents.

Scientific Research Applications

1. Antitumor Activity

  • Summary of Application : N-phenylpyrimidin-2-amine derivatives have been designed and synthesized for their antitumor activity. These compounds were evaluated against human breast cancer cells and human gastric cancer cells .
  • Methods of Application : The compounds were tested for their anti-proliferative activities against cancer cells. The CDK6 inhibitory activities of these compounds were also tested .
  • Results : The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .

2. Antitrypanosomal and Antiplasmodial Activities

  • Summary of Application : 2-aminopyrimidine derivatives, which include N-phenylpyrimidin-2-amine, were prepared and tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
  • Methods of Application : The compounds were tested using microplate assays for their in vitro activities against the parasites .
  • Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

3. c-Met Inhibitors

  • Summary of Application : N-phenylpyrimidin-2-amine derivatives have been developed as potential inhibitors of c-Met, a protein that plays a critical role in cancer cell survival, proliferation, and migration .
  • Methods of Application : The compounds were designed and synthesized, and their inhibitory activities against c-Met were evaluated .
  • Results : The study found that some of the N-phenylpyrimidin-2-amine derivatives exhibited promising inhibitory activities against c-Met .

4. Inhibitors of c-Met

  • Summary of Application : N-phenylpyrimidin-2-amine derivatives have been developed as potential inhibitors of c-Met, a protein that plays a critical role in cancer cell survival, proliferation, and migration .
  • Methods of Application : The compounds were designed and synthesized, and their inhibitory activities against c-Met were evaluated .
  • Results : The study found that some of the N-phenylpyrimidin-2-amine derivatives exhibited promising inhibitory activities against c-Met .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling N-phenylpyrimidin-2-amine. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

N-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-2-5-9(6-3-1)13-10-11-7-4-8-12-10/h1-8H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXNTJHZPBRBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469905
Record name N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenylpyrimidin-2-amine

CAS RN

57356-49-7
Record name N-Phenyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57356-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidinamine, N-phenyl
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Part B: A mixture of the product from part A (1.09 g), 2-bromo-4-isopropylphenylguanidine hydrochloride (1.17 g), and sodium carbonate (424 mg) in 2-methoxyethanol (30 mL) was refluxed for 19 hr. The cooled reaction mixture was diluted with ethyl acetate and washed with water (2×) and brine, dried and evaporated. The crude reaction product was chromatographed on silica gel using 50% petroleum ether in methylene chloride as eluent. The intermediate anilinopyrimidine was obtained as an oil (337 mg). CI Mass Spec. (M+H)+ =462.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
274
Citations
D Huang, J Yang, Q Zhang, G Wang, Z Zhang… - European Journal of …, 2021 - Elsevier
… The N-phenylpyrimidin-2-amine fragment has been widely used as a building block in the … In this work, the N-phenylpyrimidin-2- amine fragment and different structures based on the “…
Number of citations: 5 www.sciencedirect.com
TA Chohan, JJ Chen, HY Qian, YL Pan… - Molecular …, 2016 - pubs.rsc.org
… In this study, 4-substituted N-phenylpyrimidin-2-amine derivatives as CDK2 inhibitors were examined to understand the selectivity mechanism against CDK4 using a combined …
Number of citations: 47 pubs.rsc.org
D Sun, Z Yang, Y Zhen, Y Yang, Y Chen, Y Yuan… - European Journal of …, 2020 - Elsevier
… It was verified by synthesizing 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, as well as subsequently elucidating the structure-activity relationships (SAR). Among all the …
Number of citations: 16 www.sciencedirect.com
Y Long, M Yu, AM Ochnik, JD Karanjia… - European Journal of …, 2021 - Elsevier
… The 12b-FLT3 binding pose generated from the above docking experiment suggested the significance of the N-phenylpyrimidin-2-amine scaffold for the inhibition of this kinase (Fig. 4A)…
Number of citations: 6 www.sciencedirect.com
B Toviwek, P Suphakun, K Choowongkomon… - Bioorganic & Medicinal …, 2017 - Elsevier
… Herein, we report the design, synthesis and biological evaluation of new 4-aryl-N-phenylpyrimidin-2-amine compounds. Our goal is to improve our SAR understanding of this series by …
Number of citations: 10 www.sciencedirect.com
L Tabtimmai, P Supakun, B Toviwek… - European Journal of …, 2022 - Elsevier
… The 4-aryl-N-phenylpyrimidin-2-amine compounds were kindly provided by Dr Matthew Paul Gleeson and included (13c), (13f), (13g), and (5). The experimental details and spectra of …
Number of citations: 1 www.sciencedirect.com
HC Li, CL Liu, BS Chai, M Li, ZN Li… - Natural Product …, 2009 - journals.sagepub.com
… A series of novel compounds (5-8) was designed and synthesized by integrating the active pharmacophore of the N-phenylpyrimidin-2-amine fungicide with the structure of strobilurin …
Number of citations: 13 journals.sagepub.com
S Kirschner, A Döbber, M Krebs, C Witt… - …, 2020 - Wiley Online Library
… After cooling it to 0 C, the respective N-phenylpyrimidin-2-amine (1.0 equiv.) dissolved in 3 ml of dry DMF, was added to the reaction by the drop. After 1 h, the reaction was cooled to −…
A Ullah, J Liu, AU Khan, QU Khan, F Guo… - …, 2021 - Wiley Online Library
… -6-methyl-N-phenylpyrimidin-2-amine and different hetero phenyl … -6-methyl-N-phenylpyrimidin-2-amine. We got the couple … -6-methyl-N-phenylpyrimidin-2-amine then we obtained the …
HC Li, BS Chai, ZN Li, JC Yang, CL Liu - Chinese Chemical Letters, 2009 - Elsevier
… Substituted N-phenylpyrimidin-2-amine fungicides such as the commercial fungicide … 5–7 by introducing the N-phenylpyrimidin-2-amine moiety into the strobilurin substructure. This …
Number of citations: 16 www.sciencedirect.com

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